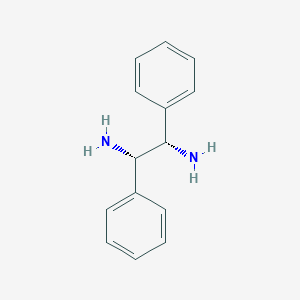

(1S,2S)-(-)-1,2-Diphenylethylenediamine

Vue d'ensemble

Description

(1S,2S)-(-)-1,2-Diphenylethylenediamine is a chiral diamine compound with the molecular formula C14H16N2. It is characterized by two phenyl groups attached to a 1,2-ethylenediamine backbone. This compound is notable for its enantiomeric purity and is widely used in asymmetric synthesis and catalysis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-(-)-1,2-Diphenylethylenediamine typically involves the reduction of the corresponding diketone or the resolution of racemic mixtures. One common method is the reduction of benzil with sodium borohydride in the presence of a chiral catalyst to yield the desired enantiomer . Another approach involves the use of chiral auxiliaries to achieve enantioselective synthesis .

Industrial Production Methods

Industrial production of this compound often employs large-scale resolution techniques or enantioselective catalytic hydrogenation. These methods ensure high yield and enantiomeric excess, making the compound suitable for commercial applications .

Analyse Des Réactions Chimiques

Types of Reactions

(1S,2S)-(-)-1,2-Diphenylethylenediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imines or other nitrogen-containing derivatives.

Reduction: It can be reduced to form secondary amines or other reduced products.

Substitution: The amino groups can participate in nucleophilic substitution reactions to form a variety of derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and alkylating agents are commonly used in substitution reactions

Major Products Formed

The major products formed from these reactions include imines, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Asymmetric Catalysis

Chiral Ligands and Organocatalysts

DPEDA is widely recognized for its utility as a chiral ligand in asymmetric synthesis. It serves as a crucial component in the development of organocatalysts that facilitate enantioselective reactions. For instance, it has been employed in the enantioselective hydrogenation of aromatic ketones using ruthenium catalysts. This application showcases its effectiveness in producing high yields of chiral products with excellent enantiomeric excess (ee) values .

Case Study: Vinylogous Aldol Reactions

In one study, DPEDA-based catalysts were utilized in the enantioselective direct vinylogous aldol reactions involving 3-methylcyclohex-2-enone and α-ketoesters. The reactions yielded aldolic adducts with an ee of up to 89%, demonstrating the compound's capability to induce stereoselectivity in complex organic transformations .

Synthesis of Chiral Compounds

Chiral Tropocoronands

DPEDA has been instrumental in synthesizing chiral tropocoronands, which are macrocyclic compounds with potential applications in asymmetric catalysis and molecular recognition. The synthesis typically involves condensation reactions followed by reductive cleavage, where DPEDA acts as a chiral auxiliary .

Biologically Active Compounds

The compound has also been applied in synthesizing various biologically active molecules. For example, it has been used to produce warfarin derivatives through Michael addition reactions, achieving high yields and enantioselectivities (up to 99% ee) when paired with suitable substrates .

Metal Complex Formation

Versatile Ligand for Metal Complexes

DPEDA serves as a versatile ligand for forming metal complexes, which are essential in catalysis and materials science. Its ability to coordinate with various metals allows for the creation of complexes that exhibit unique catalytic properties. Research indicates that DPEDA-based metal complexes can be utilized in heterogeneous catalysis and biosensing applications .

Material Science Applications

Optical Materials and Sensors

Recent investigations have explored the use of DPEDA in developing optical materials and sensors. For instance, macrocyclic Schiff bases synthesized from DPEDA exhibit interesting photophysical properties, making them suitable candidates for optical sensors and devices . The materials demonstrate promising characteristics such as fluorescence and structural stability under various conditions.

Summary of Applications

| Application Area | Description |

|---|---|

| Asymmetric Catalysis | Used as a chiral ligand in organocatalysts for enantioselective reactions (e.g., hydrogenation). |

| Synthesis of Chiral Compounds | Involved in producing chiral tropocoronands and biologically active compounds like warfarin. |

| Metal Complex Formation | Acts as a versatile ligand for metal complexes used in catalysis and material science. |

| Material Science | Explored for use in optical materials and sensors due to unique photophysical properties. |

Mécanisme D'action

The mechanism of action of (1S,2S)-(-)-1,2-Diphenylethylenediamine involves its ability to form stable complexes with metal ions, which can then participate in catalytic cycles. The chiral nature of the compound allows it to induce enantioselectivity in various reactions, making it a valuable tool in asymmetric synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (1R,2R)-(+)-1,2-Diphenylethylenediamine

- (1S,2S)-(-)-1,2-Diphenyl-1,2-ethanediol

- (1R,2R)-(+)-1,2-Diphenyl-1,2-ethanediol

Uniqueness

(1S,2S)-(-)-1,2-Diphenylethylenediamine is unique due to its high enantiomeric purity and its ability to form stable chiral complexes with metal ions. This makes it particularly valuable in asymmetric catalysis, where enantioselectivity is crucial .

Activité Biologique

(1S,2S)-(-)-1,2-Diphenylethylenediamine (DPEDA) is a chiral diamine compound that has garnered attention in the fields of organic chemistry and biochemistry due to its unique structural properties and biological activities. This article delves into its biological activity, applications, and underlying mechanisms based on diverse research findings.

- Molecular Formula : C14H16N2

- Molecular Weight : 224.29 g/mol

- Melting Point : 83-85 °C

- Solubility : Insoluble in water; soluble in organic solvents.

1. Catalysis in Asymmetric Synthesis

DPEDA is widely recognized as a versatile ligand and co-catalyst in various asymmetric synthesis reactions. It plays a crucial role in:

- Enantioselective hydrogenation of aromatic ketones, enhancing the yield of chiral products.

- Synthesis of enantiopure ethylenediamines through chirality transfer mechanisms .

2. Antimicrobial Activity

Recent studies have explored the antimicrobial potential of DPEDA and its metal complexes. For instance:

- DPEDA derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. The activity is often enhanced when coordinated with metal ions, indicating a synergistic effect between the ligand and metal .

3. DNA Binding Studies

Research has indicated that DPEDA can interact with DNA, potentially influencing biological processes such as gene expression and replication. This interaction may be leveraged for therapeutic applications in cancer treatment .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various DPEDA derivatives, it was found that certain modifications to the structure significantly increased efficacy against multiple pathogens. The results are summarized in Table 1.

| Compound | Antibacterial Activity (Zone of Inhibition) |

|---|---|

| DPEDA | 15 mm (E. coli) |

| Cu(II)-DPEDA Complex | 25 mm (E. coli) |

| Ni(II)-DPEDA Complex | 20 mm (Staphylococcus aureus) |

Case Study 2: DNA Interaction

A study investigating the binding affinity of DPEDA with DNA showed that the compound could intercalate between base pairs, which may lead to inhibition of DNA replication. The binding constant was determined to be , indicating a strong interaction .

The biological activities of this compound can be attributed to several mechanisms:

- Ligand Coordination : The ability of DPEDA to form stable complexes with metal ions enhances its biological activity, particularly in antimicrobial applications.

- Chirality Influence : The chiral nature of DPEDA allows it to selectively interact with biological targets, which is crucial for its application in asymmetric catalysis and drug design.

- DNA Intercalation : The planar structure of DPEDA facilitates intercalation into DNA, affecting its stability and function.

Propriétés

IUPAC Name |

(1S,2S)-1,2-diphenylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15-16H2/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONXTPCRRASWKW-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426127 | |

| Record name | (1S,2S)-(-)-1,2-Diphenylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16635-95-3, 29841-69-8 | |

| Record name | rel-(1R,2R)-1,2-Diphenyl-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16635-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-(S,S)-1,2-Diphenylethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29841-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,2S)-(-)-1,2-Diphenylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Ethanediamine, 1,2-diphenyl-, (1R,2R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Ethanediamine, 1,2-diphenyl-, (1S,2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.